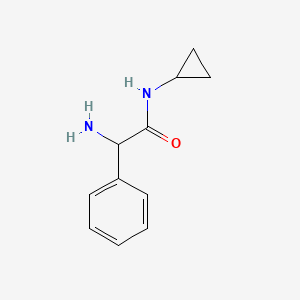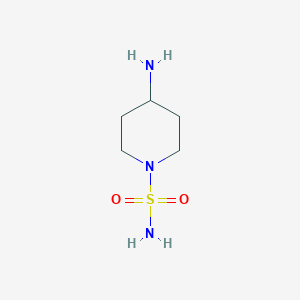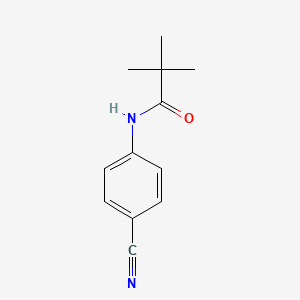![molecular formula C14H18N2 B7808492 2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B7808492.png)
2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile is an organic compound that features a piperidine ring substituted with a methyl group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile typically involves the reaction of 3-methylpiperidine with benzyl cyanide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in the formation of 2-[(3-Methylpiperidin-1-yl)methyl]benzylamine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: 2-[(3-Methylpiperidin-1-yl)methyl]benzylamine.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and as a ligand in receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with binding sites, while the benzonitrile moiety can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
2-[(3-Methylpiperidin-1-yl)methyl]benzylamine: Similar structure but with an amine group instead of a nitrile.
3-Methylpiperidine: Lacks the benzonitrile moiety.
Benzyl cyanide: Lacks the piperidine ring.
Uniqueness: 2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile is unique due to the combination of the piperidine ring and benzonitrile moiety, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[(3-methylpiperidin-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-12-5-4-8-16(10-12)11-14-7-3-2-6-13(14)9-15/h2-3,6-7,12H,4-5,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCDOTBFTGQZRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-aminophenyl)sulfanyl]-N-propylacetamide](/img/structure/B7808423.png)

![4-[(3,4-Dimethylphenoxy)methyl]piperidine](/img/structure/B7808430.png)
![4-[2-(Trifluoromethyl)-phenoxy]butanenitrile](/img/structure/B7808437.png)


![2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B7808474.png)

![4-[(4-Bromophenyl)amino]benzonitrile](/img/structure/B7808483.png)
![3-[(4-Methylpiperazin-1-yl)methyl]benzene-1-carbothioamide](/img/structure/B7808495.png)


